methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with an isopropyl group at position 6 and a sulfonamide-linked benzamido moiety at position 2. The methyl ester at position 3 enhances its solubility and bioavailability. Its design integrates key pharmacophoric elements:
- Isopropyl substitution: Increases lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
- Sulfonamide-linked benzamido group: The 3,4-dihydroisoquinoline sulfonyl moiety introduces a polar yet hydrophobic domain, likely influencing target specificity and binding affinity through hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-18(2)30-14-13-23-24(17-30)37-27(25(23)28(33)36-3)29-26(32)20-8-10-22(11-9-20)38(34,35)31-15-12-19-6-4-5-7-21(19)16-31/h4-11,18H,12-17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPYRQOXWMXIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways related to hormone activity . The inhibition of AKR1C3 can disrupt the balance of hormone activity, which can have significant effects on hormone-dependent or independent malignancies .
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to disruption of hormone activity . This can potentially lead to therapeutic effects in hormone-dependent or independent malignancies, such as breast and prostate cancer .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial activity. Specifically:
- Antibacterial Activity : Compounds similar to methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have shown effectiveness against Gram-positive bacteria. A study indicated that certain synthesized derivatives were active against Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this structure against coronaviruses. For instance:
- Case Study on MERS-CoV : In vitro studies revealed that structurally similar compounds could inhibit MERS-CoV replication significantly. The half-maximal effective concentration (EC50) values were found to be in the low micromolar range .
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
Pharmacokinetics and Drug-Likeness
Research into the pharmacokinetic properties of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications:
- Absorption : Compounds exhibit good solubility profiles conducive to oral administration.
- Metabolism : Investigations indicate metabolic stability with minimal degradation in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
A. Sulfonamide vs. Sulfamoyl Groups
The target compound’s 3,4-dihydroisoquinoline sulfonyl group distinguishes it from the methyl(phenyl)sulfamoyl analog in . In contrast, the methyl(phenyl)sulfamoyl group in ’s compound may favor interactions with polar residues due to its sulfonamide nitrogen .
B. Core Heterocycle Influence
- Thieno[2,3-c]pyridine vs. Tetrahydroimidazo[1,2-a]pyridine: The thieno-pyridine core (target compound) offers greater planarity and electron-rich sulfur atoms, which may enhance interactions with metal ions or cationic residues. The imidazo-pyridine core in ’s compound provides a fused bicyclic system with hydrogen-bonding capabilities from the imidazole nitrogen .
C. Substituent Effects on Bioactivity
- Isopropyl (Target) vs. However, benzyl groups in ’s analog may improve π-π interactions with aromatic protein residues .
Computational Docking Insights
Compounds with sulfonamide groups, like the target, often exhibit strong binding to hydrophobic enclosures and charged residues in docking simulations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the tetrahydrothieno[2,3-c]pyridine core in this compound?
- Methodological Answer : The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions. For example, Biginelli-like multicomponent reactions (MCRs) involving thioureas, aldehydes, and β-ketoesters have been used to form similar heterocyclic systems . Sulfur-containing precursors (e.g., thiophene derivatives) may undergo alkylation or ring-closing metathesis to generate the fused thieno-pyridine structure. Post-cyclization modifications, such as sulfonylation or amidation, are typically employed to introduce the 3,4-dihydroisoquinolinylsulfonyl and benzamido groups .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC for stereochemical assignments), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC-PDA for purity assessment (>95%). For sulfonamide and ester functionalities, FT-IR can verify characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹). X-ray crystallography is recommended to resolve ambiguities in stereochemistry, especially for the isopropyl and tetrahydrothieno-pyridine moieties .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies indicate that sulfonamide-linked compounds are sensitive to hydrolysis in aqueous environments; thus, lyophilization is advised for long-term storage. Monitor for decomposition via periodic TLC or HPLC analysis, particularly if the compound contains labile ester groups .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproducts during synthesis?
- Methodological Answer : Sulfonylation of the benzamido intermediate requires precise stoichiometric control. Use 3,4-dihydroisoquinoline sulfonyl chloride in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA) at 0–5°C to suppress side reactions. Monitor reaction progress via LC-MS to detect over-sulfonylation or dimerization byproducts. Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC is critical .
Q. What analytical approaches resolve contradictions in stereochemical assignments for the isopropyl-substituted tetrahydrothieno-pyridine?
- Methodological Answer : Conflicting NOE (Nuclear Overhauser Effect) signals may arise due to conformational flexibility in the tetrahydrothieno-pyridine ring. Employ VT-NMR (variable-temperature NMR) to study dynamic equilibria. For definitive resolution, synthesize diastereomeric derivatives (e.g., chiral auxiliaries) and compare their chromatographic retention times using chiral HPLC columns (e.g., Chiralpak IA/IB) .
Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?
- Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to kinases with ATP-binding pockets (e.g., JAK2, PI3Kγ). Validate via in vitro kinase inhibition assays using recombinant enzymes and ADP-Glo™ luminescence kits. For cellular assays, use HEK293 or HeLa cells transfected with luciferase-based kinase reporters. Dose-response curves (IC₅₀) and selectivity profiling against related kinases are essential to mitigate off-target effects .
Q. What strategies mitigate impurities from epimerization during scale-up synthesis?
- Methodological Answer : Epimerization at the isopropyl-bearing chiral center can occur under basic or high-temperature conditions. Optimize reaction pH (<7) and temperature (<40°C) during critical steps (e.g., amide coupling). Use chiral additives (e.g., (+)-sodium L-ascorbate) to stabilize the desired configuration. Analytical QC should include chiral SFC (supercritical fluid chromatography) to detect <0.5% epimeric impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles for similar sulfonamide-thieno-pyridine derivatives?
- Methodological Answer : Solubility variations may stem from differences in counterion selection (e.g., hydrochloride vs. free base) or crystallinity. Perform powder X-ray diffraction (PXRD) to assess polymorphic forms. Use co-solvent systems (e.g., DMSO:PBS 1:9) or lipid-based nanoformulations to enhance aqueous solubility. Cross-validate data using standardized protocols (e.g., shake-flask method, USP guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
